Methyl 2-(4-cyano-3-methylphenyl)acetate
Description
Contextualization within Cyanoaryl Acetate (B1210297) Chemistry
Cyanoaryl acetates are a class of organic compounds that possess both a cyano (-C≡N) group and an acetate group attached to an aromatic ring system. The presence of the electron-withdrawing cyano group significantly influences the electronic properties of the aromatic ring and the reactivity of the benzylic position of the acetate moiety. This class of compounds is of considerable interest in organic synthesis due to the versatile reactivity of the cyano and ester functional groups. They can participate in a wide array of chemical transformations, including hydrolysis, reduction, and various coupling reactions, making them valuable precursors for a diverse range of more complex molecules.
The chemistry of related cyanoaryl acetates, such as methyl 2-(4-cyano-3-fluorophenyl)acetate, has been explored in the context of developing active pharmaceutical ingredients (APIs). myskinrecipes.com These compounds serve as crucial intermediates in the synthesis of drugs for various therapeutic areas. myskinrecipes.com The strategic placement of the cyano and acetate groups allows for sequential chemical modifications, enabling the construction of intricate molecular frameworks.
Significance as a Synthetic Building Block and Intermediate
The primary significance of Methyl 2-(4-cyano-3-methylphenyl)acetate lies in its role as a synthetic building block and intermediate. Its molecular structure makes it a valuable precursor for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.
The utility of analogous compounds underscores the potential of this compound. For instance, similar cyanoaryl acetate derivatives are key intermediates in the production of drugs targeting a variety of diseases, including inflammatory conditions and cancer. myskinrecipes.com The cyano group can be transformed into other functional groups, such as a carboxylic acid or an amine, while the ester can be hydrolyzed and further modified. This dual functionality allows for a high degree of molecular diversity to be generated from a single starting material.
While specific research detailing the direct application of this compound in the synthesis of named pharmaceutical compounds is not widely published, its structural similarity to known pharmaceutical intermediates suggests its potential in the development of new chemical entities. Researchers in medicinal chemistry often utilize such building blocks to create libraries of compounds for screening for biological activity. The presence of the methyl group in addition to the cyano group on the phenyl ring offers a specific substitution pattern that can be exploited to fine-tune the steric and electronic properties of target molecules, potentially leading to improved efficacy and selectivity.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H11NO2 |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
methyl 2-(4-cyano-3-methylphenyl)acetate |
InChI |
InChI=1S/C11H11NO2/c1-8-5-9(6-11(13)14-2)3-4-10(8)7-12/h3-5H,6H2,1-2H3 |
InChI Key |
SPZYHKDEQBMVPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(=O)OC)C#N |
Origin of Product |
United States |
Synthetic Methodologies and Route Optimization for Methyl 2 4 Cyano 3 Methylphenyl Acetate
Conventional Synthetic Pathways
Conventional approaches to synthesizing Methyl 2-(4-cyano-3-methylphenyl)acetate typically involve a sequence of well-established organic reactions. The assembly of the target molecule often begins with a precursor that already contains one or more of the required substituents, followed by sequential functional group transformations. A logical synthetic strategy involves the initial preparation of a substituted phenylacetic acid, followed by esterification.
Esterification of Substituted Phenylacetic Acids
The final step in many synthetic routes to this compound is the esterification of its corresponding carboxylic acid, 2-(4-cyano-3-methylphenyl)acetic acid. The Fischer-Speier esterification is a classic and widely used method for this transformation. cerritos.edu
This acid-catalyzed reaction involves heating the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.com The reaction is an equilibrium process. masterorganicchemistry.com To drive the reaction toward the product, Le Chatelier's principle is applied, typically by using the alcohol (methanol) as the solvent to ensure it is in large excess. cerritos.edu Another method to shift the equilibrium is the removal of water as it is formed.
The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule lead to the formation of the ester. masterorganicchemistry.com
Table 1: Typical Conditions for Fischer Esterification
| Parameter | Condition | Purpose |
|---|---|---|
| Reactants | 2-(4-cyano-3-methylphenyl)acetic acid, Methanol | Carboxylic acid and alcohol |
| Catalyst | Concentrated H₂SO₄ or HCl (catalytic amount) | To protonate the carbonyl group |
| Solvent | Methanol (in excess) | Acts as both reactant and solvent to shift equilibrium |
| Temperature | Reflux | To increase reaction rate |
| Reaction Time | Several hours | To allow the reaction to reach equilibrium |
Yields for Fischer esterification can be moderate to high, often exceeding 65%, and can be pushed higher with efficient water removal or a significant excess of the alcohol. masterorganicchemistry.com
Strategies for Cyano Group Introduction
The introduction of the cyano (−C≡N) group onto the aromatic ring is a critical step. Two classical methods are predominant: the Sandmeyer reaction and the Rosenmund-von Braun reaction. psu.edu
Sandmeyer Reaction The Sandmeyer reaction is a versatile method for introducing a cyano group by converting an aromatic primary amine into a diazonium salt, which is then displaced by a cyanide nucleophile. wikipedia.orgnih.gov In the context of this synthesis, the starting material would be methyl 2-(4-amino-3-methylphenyl)acetate.
The process involves two main steps:
Diazotization: The aromatic amine is treated with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl, at low temperatures (0–5 °C) to form a diazonium salt.
Cyanation: The resulting diazonium salt is then treated with a copper(I) cyanide (CuCN) solution, which facilitates the replacement of the diazonium group with a cyano group. wikipedia.orgorganic-chemistry.org
This method is particularly useful because it allows for specific placement of the cyano group based on the position of the amine on the precursor. organic-chemistry.org
Rosenmund-von Braun Reaction This reaction involves the cyanation of an aryl halide with a stoichiometric amount of copper(I) cyanide at elevated temperatures. organic-chemistry.orgwikipedia.org For the synthesis of the target molecule, a suitable precursor would be methyl 2-(4-bromo-3-methylphenyl)acetate.
The reaction is typically carried out in a high-boiling polar solvent such as dimethylformamide (DMF) or pyridine (B92270). organic-chemistry.org While effective, this method often requires harsh conditions (temperatures up to 200°C) and the use of excess copper cyanide can complicate product purification. organic-chemistry.orgwikipedia.orgacs.org
Table 2: Comparison of Conventional Cyanation Methods
| Method | Precursor | Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Sandmeyer | Aryl Amine | 1. NaNO₂, HCl (0-5°C) 2. CuCN | Aqueous, low temperature | Good regioselectivity | Diazonium salts can be unstable |
| Rosenmund-von Braun | Aryl Halide | CuCN (stoichiometric) | High temp. (150-200°C), polar solvent | Direct conversion of halides | Harsh conditions, difficult purification |
Regioselective Methylation Techniques
The introduction of the methyl group at a specific position on the benzene (B151609) ring is crucial for the final product's identity. If the synthesis starts with a precursor like methyl 2-(4-cyanophenyl)acetate, a regioselective methylation at the C-3 position (ortho to the cyano group) would be required.
A common method for methylation is the Friedel-Crafts alkylation , which involves an electrophilic aromatic substitution using a methylating agent (e.g., methyl halide) and a Lewis acid catalyst (e.g., AlCl₃). However, achieving regioselectivity can be challenging. The existing substituents on the ring direct the position of the incoming electrophile.
The cyano group is a deactivating, meta-directing group.
The CH₂COOCH₃ group is a deactivating, ortho-, para-directing group.
Given these directing effects, direct methylation of methyl 2-(4-cyanophenyl)acetate would likely lead to a mixture of products and is not an ideal synthetic route. A more viable strategy is to start with a precursor that already has the methyl group in the desired position, such as 3-methylphenylacetic acid or 4-bromo-3-methyltoluene, and then introduce the other functional groups. This approach avoids the challenges of regioselective methylation on a complexly substituted ring.
Advanced and Sustainable Synthetic Approaches
Modern synthetic chemistry emphasizes the development of more efficient, sustainable, and atom-economical methods. This includes the use of catalytic systems that can operate under milder conditions, reduce waste, and offer higher selectivity.
Catalytic Methods in Synthesis
Catalytic approaches can be applied to several steps in the synthesis of this compound, offering significant advantages over stoichiometric conventional methods.
Metal-Catalyzed Cyanation The limitations of the Rosenmund-von Braun reaction have led to the development of transition metal-catalyzed cyanation reactions, most notably using palladium catalysts. rsc.org These methods allow for the conversion of aryl halides (chlorides, bromides, iodides) and triflates to aryl nitriles under much milder conditions and with a broader substrate scope. nih.govnumberanalytics.com
A typical palladium-catalyzed cyanation involves an aryl halide (e.g., methyl 2-(4-bromo-3-methylphenyl)acetate), a cyanide source, a palladium catalyst, and a ligand. nih.gov
Cyanide Sources: A significant advancement is the use of less toxic and easier-to-handle cyanide sources than alkali metal cyanides, such as zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]). nih.govorganic-chemistry.orgnih.gov
Catalysts and Ligands: A variety of palladium precatalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine (B1218219) ligands (e.g., XPhos, SPhos) are used to facilitate the catalytic cycle, which typically involves oxidative addition, cyanide transfer, and reductive elimination. nih.gov
These catalytic systems often exhibit high functional group tolerance and can proceed at lower temperatures (≤ 100 °C), making them a more sustainable and efficient alternative to the high-temperature copper-mediated reactions. nih.govorganic-chemistry.org
Table 3: Palladium-Catalyzed Cyanation of an Aryl Bromide Precursor
| Component | Example | Role |
|---|---|---|
| Substrate | Methyl 2-(4-bromo-3-methylphenyl)acetate | Aryl halide source |
| Cyanide Source | K₄[Fe(CN)₆]·3H₂O | Non-toxic cyanide donor nih.gov |
| Catalyst | Pd(OAc)₂ or Palladacycle precatalyst | Active palladium source nih.govorganic-chemistry.org |
| Ligand | Phosphine-based (e.g., cataCXium® A) | Stabilizes Pd and facilitates reaction |
| Solvent | Dioxane/Water mixture | Reaction medium nih.gov |
| Temperature | 80-120 °C | Milder than Rosenmund-von Braun |
Organocatalysis in Esterification While Fischer esterification is effective, the use of strong mineral acids can be problematic for sensitive substrates. Organocatalysis has emerged as a green alternative for esterification. rsc.org N-Heterocyclic carbenes (NHCs) and various Brønsted acids have been developed as organocatalysts for the esterification of carboxylic acids under mild, metal-free conditions. thieme-connect.dethanhhoa.gov.vn For example, certain sulfur(IV)-based compounds can act as organocatalysts to activate carboxylic acids for direct esterification with alcohols. rsc.org These methods avoid the use of corrosive mineral acids and often proceed under neutral, room-temperature conditions, enhancing the sustainability of the synthesis.
Heterogeneous Catalysis
The synthesis of this compound can be significantly enhanced by the application of heterogeneous catalysts, which offer advantages such as ease of separation, reusability, and often milder reaction conditions compared to their homogeneous counterparts. Key transformations in the synthesis of the target molecule, such as esterification and C-C bond formation (cyanation), are amenable to heterogeneous catalysis.
Solid acid catalysts are particularly relevant for the esterification step, converting 2-(4-cyano-3-methylphenyl)acetic acid to its methyl ester. Materials like ion-exchange resins, zeolites, sulfated zirconia, and various metal oxides have demonstrated high efficacy in esterification reactions. nih.gov These catalysts provide Brønsted or Lewis acid sites necessary to activate the carboxylic acid for nucleophilic attack by methanol. The use of such catalysts avoids the corrosive and environmentally hazardous nature of traditional mineral acids like sulfuric acid. nih.gov For instance, modified montmorillonite (B579905) nanoclays have been shown to be effective, non-corrosive, and reusable solid acid catalysts for the esterification of phenylacetic acid derivatives. researchgate.net
For the crucial cyanation step, which introduces the nitrile group onto the aromatic ring, heterogeneous palladium catalysts are of great interest. Palladium nanoparticles supported on materials like activated carbon, polymers, or metal-organic frameworks (MOFs) can catalyze the cyanation of aryl halides. These systems allow for the reaction to proceed with high efficiency and selectivity, and the catalyst can be easily recovered by filtration. The use of less toxic cyanide sources, such as potassium hexacyanoferrate(II), in conjunction with these heterogeneous catalysts further enhances the green credentials of the synthesis.
Microwave-Assisted Synthesis Protocols
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, offering significant reductions in reaction times, increased yields, and often improved product purity. anton-paar.comnih.gov For the synthesis of this compound, microwave irradiation can be applied to key steps such as the cyanation of an aryl bromide precursor and the final esterification.
The Rosenmund-von Braun reaction, a classic method for introducing a cyano group onto an aromatic ring by reacting an aryl halide with a copper(I) cyanide, traditionally requires high temperatures and long reaction times. tandfonline.com Microwave-assisted protocols for this transformation dramatically shorten the reaction duration from many hours to mere minutes. tandfonline.comtandfonline.com For example, the cyanation of various aryl bromides with CuCN in a high-boiling solvent like N-methylpyrrolidinone (NMP) can be completed in 20-30 minutes under microwave irradiation, compared to 10-18 hours with conventional heating. tandfonline.com This rapid heating leads to comparable or even better yields. tandfonline.com
Similarly, microwave-assisted esterification of the 2-(4-cyano-3-methylphenyl)acetic acid precursor provides a rapid and efficient route to the final product. acs.orgresearchgate.net Reactions that would typically require hours of refluxing with a catalyst can be completed in minutes in a dedicated microwave reactor, often with almost quantitative yields. acs.orgresearchgate.net
The following table summarizes the advantages of microwave-assisted synthesis for key reaction types relevant to the target molecule's production.
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction Type | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement | Reference(s) |
|---|---|---|---|---|
| Cyanation of Aryl Bromide | 10 - 18 hours | 20 - 30 minutes | Comparable to Improved | tandfonline.com |
| Esterification | Several hours | 5 - 15 minutes | Often Quantitative | researchgate.netajrconline.org |
| Hydrazone Synthesis | Hours at reflux | 7 minutes | Higher Yields | mdpi.com |
Green Solvents and Environmentally Benign Reaction Conditions
The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. humanjournals.com The synthesis of this compound can be made more environmentally benign by carefully selecting solvents and reagents.
The use of green solvents is a primary consideration. Water is an ideal green solvent, and certain reactions, like the Knoevenagel condensation, can be performed "on water" or "in water," often with enhanced reaction rates and simplified product isolation. rsc.orgijsr.in For other steps, such as cyanation, the use of less toxic and more sustainable solvents is encouraged. While high-boiling polar aprotic solvents like DMF or NMP are effective, exploring alternatives like ionic liquids or deep eutectic solvents can offer environmental benefits, including recyclability. arkat-usa.org
Employing less toxic reagents is another cornerstone of green synthesis. In cyanation reactions, traditional reagents like sodium or copper cyanide are highly toxic. Alternative, safer cyanide sources such as potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), acetone (B3395972) cyanohydrin, or even acetonitrile (B52724) (MeCN) are being increasingly utilized. numberanalytics.comrsc.org These reagents reduce the handling risks associated with highly toxic cyanide salts and the potential formation of hydrogen cyanide gas. rsc.org Furthermore, developing catalyst systems that are air-tolerant, such as certain nickel-based catalysts for cyanation, eliminates the need for inert atmosphere techniques, simplifying the procedure and reducing resource consumption. acs.org Solvent-free, or solid-state, reactions represent another environmentally friendly approach, where reactants are ground together, sometimes on a solid support like alumina, eliminating the need for a solvent entirely. humanjournals.comresearchgate.net
Synthesis of Key Precursors and Derivatization from Simpler Cyanoacetates
The construction of the substituted phenylacetate (B1230308) core of the target molecule relies on the strategic synthesis of key precursors and the derivatization of simpler, readily available starting materials.
Knoevenagel Condensation Approaches utilizing Methyl Cyanoacetate (B8463686)
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction, ideal for synthesizing the precursor to the phenylacetate moiety. arkat-usa.org This reaction involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound, such as methyl cyanoacetate, in the presence of a basic catalyst.
To synthesize a precursor for this compound, a suitable benzaldehyde (B42025) derivative, such as 4-formyl-2-methylbenzonitrile, would be reacted with methyl cyanoacetate. The resulting product, a substituted methyl cyanoacrylate, can then be reduced to afford the target phenylacetate structure.
The efficiency of the Knoevenagel condensation is highly dependent on the reaction conditions. Various catalysts and media have been explored to optimize this reaction, moving towards more environmentally benign protocols. While traditional methods use organic bases like piperidine (B6355638) or pyridine in organic solvents, modern approaches utilize ionic liquids, which can act as both the solvent and catalyst, offering high yields and recyclability. aston.ac.ukjmcs.org.mx Solid-supported catalysts and solvent-free conditions, where the reactants are ground together, have also proven highly effective. researchgate.net
The table below illustrates the variety of conditions that can be applied to the Knoevenagel condensation.
Table 2: Selected Conditions for Knoevenagel Condensation
| Aldehyde | Active Methylene Compound | Catalyst/Solvent | Yield | Reference(s) |
|---|---|---|---|---|
| Benzaldehyde | Ethyl Cyanoacetate | [BMIM]+[BF4]¯ (Ionic Liquid) | 85% | aston.ac.uk |
| Aromatic Aldehydes | Malononitrile | Basic Alumina (Solvent-free) | High | researchgate.net |
| 4-(dimethylamino)benzaldehyde | Ethyl Cyanoacetate | Dicationic Ionic Liquid | 97% Conversion | arkat-usa.org |
| Benzaldehyde | Ethyl Cyanoacetate | Cu─Mg─Al LDH | 95% | researchgate.net |
Bromination and Other Halogenation Strategies
Halogenated intermediates are versatile precursors in organic synthesis, often used in cross-coupling and cyanation reactions. For the synthesis of this compound, a key strategy could involve the bromination of a simpler, commercially available starting material like 3-methylbenzonitrile (B1361078) or a derivative of methyl phenylacetate.
For instance, bromination of 3-methylbenzonitrile could introduce a bromine atom at the 4-position, yielding 4-bromo-3-methylbenzonitrile. This intermediate could then be subjected to a palladium-catalyzed cross-coupling reaction to introduce the acetate (B1210297) moiety.
Alternatively, α-bromination of a suitable methyl phenylacetate derivative is another viable route. The reaction of a substituted methyl phenylacetate with a brominating agent like N-bromosuccinimide (NBS) or bromine can selectively introduce a bromine atom at the benzylic position. smolecule.com This α-bromo ester can then undergo nucleophilic substitution with a cyanide source to form a cyanoacetate derivative.
Recent research has focused on developing more environmentally friendly bromination methods. Metal-free C(sp³)-H bromination of aromatic ketones and toluenes has been achieved using reagents like iodobenzene (B50100) diacetate in the presence of KBr. ias.ac.in Other methods aim to replace hazardous reagents like liquid bromine with safer alternatives or generate bromine in situ from sources like hydrobromic acid and an oxidant, reducing handling risks and waste. google.com
Chemical Reactivity and Transformation Studies of Methyl 2 4 Cyano 3 Methylphenyl Acetate
Reactions Involving the Ester Moiety
The ester group, -COOCH₃, is a versatile functional group that can undergo several important transformations, including hydrolysis, transesterification, and reduction. These reactions are fundamental in modifying the carboxylic acid derivative portion of the molecule.
Hydrolysis to Corresponding Carboxylic Acids
The hydrolysis of the methyl ester in Methyl 2-(4-cyano-3-methylphenyl)acetate to its corresponding carboxylic acid, 2-(4-cyano-3-methylphenyl)acetic acid, is a fundamental transformation. This reaction can be effectively carried out under either acidic or basic conditions. thieme-connect.de
Acid-catalyzed hydrolysis is a reversible process that typically requires the use of a large excess of water to drive the equilibrium toward the formation of the carboxylic acid. thieme-connect.de Common conditions involve heating the ester in an aqueous solution containing a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). google.comgoogle.com For instance, a process analogous to the hydrolysis of methylbenzyl cyanide involves heating with 30–70% sulfuric acid at temperatures ranging from 100–130 °C. google.com
Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that yields the carboxylate salt. thieme-connect.de The reaction is typically performed by heating the ester with an aqueous solution of a strong base, like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). Subsequent acidification of the reaction mixture with a strong acid is required to protonate the carboxylate salt and isolate the free carboxylic acid. thieme-connect.degoogle.com
| Condition | Reagents | Temperature | Product | Key Features |
|---|---|---|---|---|
| Acid-Catalyzed | Aqueous H₂SO₄ or HCl | Reflux/High Temperature (e.g., 100-130°C) | 2-(4-cyano-3-methylphenyl)acetic acid | Reversible; requires excess water to drive to completion. thieme-connect.de |
| Base-Catalyzed (Saponification) | 1. Aqueous NaOH or KOH 2. H₃O⁺ (acid workup) | Reflux/High Temperature | 2-(4-cyano-3-methylphenyl)acetic acid | Irreversible; forms carboxylate salt intermediate. thieme-connect.de |
Transesterification Reactions
Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. For this compound, this involves reacting it with a different alcohol (R'-OH) to form a new ester, 2-(4-cyano-3-methylphenyl)acetate, and methanol (B129727) as a byproduct. This reaction is typically catalyzed by either an acid or a base.
A variety of catalysts can be employed to facilitate this transformation under mild conditions. Scandium(III) triflate (Sc(OTf)₃) has been shown to effectively catalyze the direct transesterification of carboxylic esters in boiling alcohols. organic-chemistry.org Other efficient catalysts include potassium phosphate (B84403) (K₂HPO₄) and N-heterocyclic carbenes (NHCs), which can promote the reaction under gentle conditions, tolerating various other functional groups. organic-chemistry.org
| Catalyst | Reactant Alcohol (R'-OH) | Potential Product (Ester of R'-OH) | Typical Conditions |
|---|---|---|---|
| Scandium(III) triflate (Sc(OTf)₃) | Ethanol | Ethyl 2-(4-cyano-3-methylphenyl)acetate | Reflux in ethanol. organic-chemistry.org |
| Potassium Phosphate (K₂HPO₄) | Propan-2-ol | Isopropyl 2-(4-cyano-3-methylphenyl)acetate | Mild conditions. organic-chemistry.org |
| N-Heterocyclic Carbene (NHC) | Benzyl (B1604629) alcohol | Benzyl 2-(4-cyano-3-methylphenyl)acetate | Room temperature. organic-chemistry.org |
Reductions to Alcohols or Other Derivatives
The ester moiety of this compound can be reduced to the corresponding primary alcohol, 2-(4-cyano-3-methylphenyl)ethanol. This transformation is a key step in synthesizing alcohol derivatives while preserving the cyano group.
Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for this purpose, readily reducing esters to primary alcohols. harvard.edu The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup.
Milder reducing agents can also be employed, often with improved chemoselectivity. Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce esters on its own but its reactivity can be enhanced. researchgate.net The use of NaBH₄ in combination with a catalyst, such as cerium(III) chloride (CeCl₃), or in a mixed solvent system like THF-ethanol under reflux, allows for the successful reduction of aromatic esters to their corresponding alcohols in good yields. researchgate.net Lithium borohydride (LiBH₄) is another common reagent used for the selective reduction of esters in the presence of other functional groups like nitriles. harvard.edu
| Reducing Agent | Solvent | Product | Notes |
|---|---|---|---|
| Lithium aluminum hydride (LiAlH₄) | Anhydrous Diethyl ether or THF | 2-(4-cyano-3-methylphenyl)ethanol | Powerful, non-selective reducing agent. harvard.edu |
| Sodium borohydride (NaBH₄) / CeCl₃ | Ethanol | 2-(4-cyano-3-methylphenyl)ethanol | CeCl₃ acts as a catalyst to enhance NaBH₄ reactivity. researchgate.net |
| Lithium borohydride (LiBH₄) | THF | 2-(4-cyano-3-methylphenyl)ethanol | Offers good selectivity for esters over nitriles. harvard.edu |
Reactions Involving the Cyano Group
The cyano (nitrile) group, -C≡N, is a versatile functional handle characterized by its electrophilic carbon atom. It readily undergoes reductive transformations and nucleophilic additions, providing pathways to amines and ketones, respectively. openstax.orglibretexts.org
Reductive Transformations to Amines
The reduction of the cyano group in this compound yields the corresponding primary amine, Methyl 2-(4-(aminomethyl)-3-methylphenyl)acetate. This is a valuable synthetic route for introducing a primary amine functionality.
Lithium aluminum hydride (LiAlH₄) is a highly effective reagent for the reduction of nitriles to primary amines. openstax.orglibretexts.orglibretexts.org The reaction mechanism involves two successive nucleophilic additions of a hydride ion to the electrophilic carbon of the nitrile. libretexts.org An aqueous workup is then performed to protonate the intermediate and yield the primary amine. libretexts.org
Alternatively, borane (B79455) (BH₃), often used as a complex with tetrahydrofuran (BH₃·THF), is another important reagent for reducing nitriles to amines. google.com This method is noted for its ability to selectively reduce nitriles in the presence of other reducible functional groups, such as sulfones. google.com Catalytic hydrogenation, using catalysts like Raney nickel or platinum oxide under a hydrogen atmosphere, is another well-established method for this transformation.
| Reducing Agent/System | Solvent | Product | Key Features |
|---|---|---|---|
| Lithium aluminum hydride (LiAlH₄) | Anhydrous Diethyl ether or THF | Methyl 2-(4-(aminomethyl)-3-methylphenyl)acetate | Excellent method for synthesizing primary amines. openstax.orglibretexts.org |
| Borane-tetrahydrofuran complex (BH₃·THF) | THF | Methyl 2-(4-(aminomethyl)-3-methylphenyl)acetate | Offers good selectivity. google.com |
| Catalytic Hydrogenation (H₂/Catalyst) | Ethanol or Methanol | Methyl 2-(4-(aminomethyl)-3-methylphenyl)acetate | Common catalysts include Raney Ni, PtO₂. |
Nucleophilic Additions to the Nitrile Functionality
The polarized carbon-nitrogen triple bond of the cyano group allows it to undergo nucleophilic addition reactions, similar to a carbonyl group. openstax.orglibretexts.org A prominent example is the reaction with organometallic reagents, such as Grignard reagents (R-MgX).
The addition of a Grignard reagent to the nitrile carbon of this compound leads to the formation of an intermediate imine anion. openstax.orglibretexts.org Subsequent hydrolysis of this intermediate during aqueous workup yields a ketone. openstax.org This reaction provides a direct method for synthesizing ketones from nitriles, effectively converting the -C≡N group into a -C(=O)R group.
| Nucleophile (e.g., Grignard Reagent) | Reaction Steps | Final Product |
|---|---|---|
| Methylmagnesium bromide (CH₃MgBr) | 1. Addition in ether/THF 2. H₃O⁺ workup | Methyl 2-(4-acetyl-3-methylphenyl)acetate |
| Phenylmagnesium bromide (C₆H₅MgBr) | 1. Addition in ether/THF 2. H₃O⁺ workup | Methyl 2-(4-benzoyl-3-methylphenyl)acetate |
| Ethylmagnesium bromide (CH₃CH₂MgBr) | 1. Addition in ether/THF 2. H₃O⁺ workup | Methyl 2-(3-methyl-4-propionylphenyl)acetate |
Hydrolysis and Amidation Pathways
The structure of this compound incorporates two functional groups susceptible to hydrolysis: a methyl ester and a nitrile (cyano group). The reaction conditions can be controlled to selectively target one or both of these groups.
Hydrolysis:
Ester Hydrolysis: The methyl ester group can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, 2-(4-cyano-3-methylphenyl)acetic acid. Basic hydrolysis, or saponification, is typically carried out using an aqueous solution of a strong base like sodium hydroxide (NaOH), followed by acidification to protonate the carboxylate salt. google.com Acid-catalyzed hydrolysis, often using an aqueous solution of a strong acid such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), proceeds via protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for nucleophilic attack by water. orgsyn.org Computational studies on the neutral hydrolysis of methyl acetate (B1210297) suggest a cooperative one-step process involving multiple water molecules. researchgate.net
Nitrile Hydrolysis: The cyano group can also be hydrolyzed to a carboxylic acid group, which would ultimately transform the molecule into 2-(4-carboxy-3-methylphenyl)acetic acid. This transformation typically requires more forcing conditions than ester hydrolysis. It can be achieved in a single step with strong acid or base at elevated temperatures. google.com For instance, heating with aqueous sulfuric acid is a common method for converting benzyl cyanide derivatives to their corresponding phenylacetic acids. orgsyn.org Alternatively, alkaline hydrolysis can be used, though it may result in lower yields due to the formation of polymeric impurities. google.com The hydrolysis proceeds through a primary amide intermediate, 2-(4-carbamoyl-3-methylphenyl)acetate. Under controlled conditions, it is possible to isolate this amide.
A summary of the primary hydrolysis products is presented in the table below.
| Functional Group | Reagents and Conditions | Product |
| Methyl Ester | 1. NaOH (aq), Heat2. H₃O⁺ | 2-(4-cyano-3-methylphenyl)acetic acid |
| Methyl Ester | H₂SO₄ (aq), Heat | 2-(4-cyano-3-methylphenyl)acetic acid |
| Nitrile and Ester | H₂SO₄ (conc.), Heat | 2-(4-carboxy-3-methylphenyl)acetic acid |
| Nitrile and Ester | 1. NaOH (conc.), Heat2. H₃O⁺ | 2-(4-carboxy-3-methylphenyl)acetic acid |
Amidation:
The methyl ester functionality can be converted into an amide through reaction with ammonia (B1221849) or a primary or secondary amine. This process, known as aminolysis, typically involves heating the ester with the amine. The reaction can be catalyzed by the amine itself or by the addition of a catalyst. This pathway leads to the formation of 2-(4-cyano-3-methylphenyl)-N-substituted-acetamides. For example, reacting methyl cyanoacetate (B8463686) with various primary amines is a standard method for producing the corresponding cyanoacetamides. researchgate.net A synthesis of 3-[(4-amido)pyrrol-2-yl]-2-indolinones highlights a strategy where the amide side chain is installed prior to subsequent ring formation, avoiding the need for coupling reagents. nih.gov
Reactivity of the Aromatic Ring and Alkyl Substituents
Electrophilic aromatic substitution (EAS) on the benzene (B151609) ring of this compound is governed by the directing effects of the three substituents: the methyl group (-CH₃), the cyano group (-CN), and the methyl acetate group (-CH₂COOCH₃). masterorganicchemistry.commsu.edu
Methyl Group (-CH₃): Located at C-3, this is an alkyl group, which is electron-donating through induction and hyperconjugation. It is an activating group and an ortho, para-director. libretexts.org It directs incoming electrophiles to positions 2 and 6.
Cyano Group (-CN): Located at C-4, this group is strongly electron-withdrawing through both induction and resonance. It is a deactivating group and a meta-director, directing incoming electrophiles to positions 2 and 6. libretexts.org
Methyl Acetate Group (-CH₂COOCH₃): Located at C-1, this group is weakly electron-withdrawing and deactivating. As a substituted alkyl group, its primary influence is meta-directing, targeting positions 3 (blocked) and 5.
The cumulative effect of these substituents determines the regioselectivity of substitution. The positions ortho and para to the activating methyl group (C-2 and C-6) are also the positions meta to the deactivating cyano group. This concordance of directing effects strongly favors electrophilic attack at these two sites. libretexts.org Position 5 is meta to the acetate group but ortho to the strongly deactivating cyano group, making it a much less favorable site for substitution. Therefore, electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are predicted to yield predominantly a mixture of 2- and 6-substituted isomers.
| Position | Directing Effect from -CH₃ (at C3) | Directing Effect from -CN (at C4) | Directing Effect from -CH₂COOCH₃ (at C1) | Predicted Reactivity |
| C-2 | ortho (Activating) | meta (Deactivating) | ortho (Deactivating) | Highly Favored |
| C-5 | meta (Activating) | ortho (Deactivating) | meta (Deactivating) | Unfavored |
| C-6 | para (Activating) | meta (Deactivating) | para (Deactivating) | Highly Favored |
Functionalization can occur at two side-chain positions: the benzylic methyl group and the α-methylene group of the acetate moiety.
Benzylic Methyl Group: The C-H bonds of the methyl group at C-3 are benzylic and can undergo free-radical reactions. A common transformation is free-radical bromination using N-bromosuccinimide (NBS) with a radical initiator like azobisisobutyronitrile (AIBN). This would convert the methyl group to a bromomethyl group (-CH₂Br), creating a valuable synthetic handle for subsequent nucleophilic substitution reactions. A similar strategy was employed in the synthesis of phenylacetic acid derivatives, where a benzylic methyl group was brominated with NBS. researchgate.net
Active Methylene (B1212753) Group: The methylene group (-CH₂-) in the acetate side chain is positioned between the aromatic ring and the ester carbonyl group. This "active methylene" position has acidic protons due to the stabilizing effect of the adjacent electron-withdrawing groups on the conjugate base (carbanion). slideshare.net This acidity allows for deprotonation with a suitable base (e.g., sodium ethoxide, lithium diisopropylamide) to form a nucleophilic enolate. This enolate can then react with various electrophiles, such as alkyl halides, in alkylation reactions to form α-substituted derivatives. researchgate.net
C-C Bond Forming Reactions
The acidic protons of the active methylene group make this compound an excellent substrate for base-catalyzed condensation reactions, most notably the Knoevenagel condensation. arkat-usa.org In this reaction, the carbanion generated by deprotonation of the active methylene group acts as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone. organic-chemistry.org The resulting aldol-type adduct typically undergoes subsequent dehydration to yield a new carbon-carbon double bond.
This reaction is highly versatile, and a wide range of aromatic, aliphatic, and heterocyclic aldehydes can be used. organic-chemistry.org The products are α,β-unsaturated compounds, which are valuable intermediates in organic synthesis. For example, condensation with an aromatic aldehyde (Ar-CHO) would yield Methyl 2-(4-cyano-3-methylphenyl)-3-arylacrylate. The use of various catalysts, including ionic liquids and biogenic carbonates, has been explored to improve the efficiency and environmental friendliness of Knoevenagel condensations. jmcs.org.mxmdpi.com
| Reactant (Aldehyde/Ketone) | Base/Catalyst | Product Structure (after dehydration) |
| Benzaldehyde (B42025) | Piperidine (B6355638) or other amine base | Methyl 2-(4-cyano-3-methylphenyl)-3-phenylacrylate |
| 4-Methoxybenzaldehyde | Diisopropylethylammonium acetate (DIPEAc) | Methyl 2-(4-cyano-3-methylphenyl)-3-(4-methoxyphenyl)acrylate |
| Acetone (B3395972) | Sodium Ethoxide | Methyl 2-(4-cyano-3-methylphenyl)-3-methylbut-2-enoate |
| Formaldehyde | Diethylamine | Methyl 2-(4-cyano-3-methylphenyl)acrylate |
While this compound itself is not a typical substrate for cycloaddition reactions, its derivatives can be. Specifically, the α,β-unsaturated products formed from the Knoevenagel condensation reactions described in section 3.4.1 are activated alkenes (dienophiles) and can participate in cycloaddition reactions, such as the Diels-Alder reaction. dtu.dk
For example, the product of a Knoevenagel condensation, a substituted acrylate (B77674) derivative, possesses an electron-deficient double bond due to the presence of the adjacent cyano and ester groups. This makes it an effective dienophile for reaction with an electron-rich diene in a [4+2] cycloaddition to form a six-membered ring. dtu.dk The regiochemistry and stereochemistry of the resulting cyclohexene (B86901) derivative are governed by well-established principles of the Diels-Alder reaction. Transition metal-mediated cycloadditions can also offer pathways to various cyclic structures. acs.org Furthermore, derivatives could potentially undergo [4+3] or other types of cycloadditions under specific conditions. semanticscholar.org
Role As a Key Intermediate in Complex Chemical Synthesis
Application in Pharmaceutical Building Blocks Synthesis
The "4-cyano-3-methylphenyl" structural motif is a key component in the development of novel therapeutic agents. This moiety is found in advanced drug candidates, highlighting the importance of its precursors in medicinal chemistry.
Methyl 2-(4-cyano-3-methylphenyl)acetate is a logical precursor for the synthesis of key intermediates required for certain modern drug candidates. A prominent example is its role in the pathway to creating (4-cyano-3-methylphenyl)hydrazine. This hydrazine (B178648) is a critical building block for a novel series of nonsteroidal mineralocorticoid receptor (MR) antagonists.
One such advanced drug candidate is (R)-6-(1-(4-cyano-3-methylphenyl)-5-cyclopentyl-4,5-dihydro-1H-pyrazol-3-yl)-2-methoxynicotinic acid . This compound was identified as a highly potent and selective MR antagonist, with potential applications in treating conditions like hypertension and diabetic nephropathy. acs.org The synthesis of this complex molecule relies on the availability of the (4-cyano-3-methylphenyl)hydrazine intermediate, which is typically prepared from 4-amino-2-methylbenzonitrile (B189046) through diazotization followed by reduction. The synthesis of 4-amino-2-methylbenzonitrile itself can originate from precursors like substituted phenylacetic acids, positioning this compound as a foundational material in the synthetic route.
Table 1: Key Intermediates in the Synthesis of a Nonsteroidal MR Antagonist
| Intermediate Compound | Role in Synthesis |
|---|---|
| This compound | Precursor to the core aniline/hydrazine structure |
| 4-Amino-2-methylbenzonitrile | Direct precursor to the hydrazine via diazotization |
The construction of biologically active molecules often involves the precise assembly of different chemical fragments. The 4-cyano-3-methylphenyl fragment has been specifically incorporated into drug discovery programs to enhance selectivity for certain biological targets. In the development of the aforementioned MR antagonist, researchers found that replacing a 3-chloro-4-cyanophenyl group with the 4-cyano-3-methylphenyl group led to a significant improvement in selectivity against the progesterone (B1679170) receptor (PR). This strategic substitution helps to minimize potential sex hormone-related side effects, demonstrating the importance of this specific structural unit in designing safer and more effective drugs. Therefore, intermediates like this compound, which provide this essential fragment, are vital for constructing these precisely tailored, biologically active molecules.
Utilization in Agrochemicals and Crop Protection Agents
While direct public-domain evidence for the use of this compound in specific, commercialized agrochemicals is limited, the broader class of substituted benzonitriles and phenylacetic acids are well-established intermediates in this sector. researchgate.net These structures are often used to create active ingredients that protect crops from fungal infections and other pests.
Substituted benzonitriles are precursors to a variety of fungicidal compounds. The cyano group is a versatile functional handle that can be transformed into other chemical moieties necessary for biological activity. For instance, compounds containing a substituted phenyl ring and a nitrile group are integral to the structure of certain imidazole (B134444) fungicides. The synthesis of these complex heterocyclic structures often begins with simpler, functionalized benzene (B151609) derivatives. The 4-cyano-3-methylphenyl moiety could be incorporated into novel fungicidal candidates designed to have specific modes of action or improved properties.
The development of new crop protection agents requires a diverse library of chemical building blocks. Phenylacetic acid derivatives are used not only as precursors to active ingredients but also in the synthesis of plant growth regulators. researchgate.net The unique substitution pattern of this compound makes it a candidate for creating new active compounds where the methyl and cyano groups are tailored to interact with specific biological targets in pests or plants.
Contributions to Specialty Chemicals and Materials Science
Information regarding the specific application of this compound in materials science is not widely documented in publicly available literature. However, substituted benzonitrile (B105546) derivatives are used in the synthesis of specialized organic materials. The nitrile group can participate in polymerization reactions or be converted to other groups that can influence the electronic or physical properties of materials, such as liquid crystals or specialty polymers. The presence of both a cyano and a methyl group on the phenyl ring offers possibilities for creating materials with tailored properties.
Monomers and Co-monomers for Polymer Synthesis
There is no available scientific literature that describes the use of this compound as a monomer or co-monomer in polymer synthesis. Research in this area often involves structurally related compounds, such as ring-substituted methyl 2-cyano-3-phenyl-2-propenoates. These are typically synthesized via the Knoevenagel condensation of a substituted benzaldehyde (B42025) with methyl cyanoacetate (B8463686). depaul.eduresearchgate.net For instance, various electrophilic trisubstituted ethylene (B1197577) monomers with different alkyl groups on the phenyl ring have been copolymerized with vinyl acetate (B1210297) to create polymers with specific thermal and structural properties. depaul.edu However, studies detailing the polymerization or copolymerization of this compound itself are not present in the reviewed literature.
Precursors for Dyes and Pigments
No specific studies were identified that utilize this compound as a precursor for the synthesis of dyes and pigments. The synthesis of complex colorants, such as disperse dyes, often involves intermediates with cyano and methylphenyl groups, for example, in structures like 2,6-Bis(4-Methylphenyl Amino)-3-Cyano-4-Methyl-Pyridine. amoghchemicals.in These structures, however, are not directly derived from this compound according to the available literature. The field of dye chemistry is extensive, but the role of this specific intermediate appears to be undocumented.
Components in UV Absorber Development
The development of UV absorbers commonly involves classes of compounds such as benzotriazoles, triazines, and benzophenones. google.comsarex.com A comprehensive search of scientific and patent literature did not yield any results indicating that this compound is used as a component or intermediate in the synthesis of these or any other type of UV absorbing molecules. While some complex organic molecules used in UV stabilizer compositions may contain cyano or methylphenyl moieties, there is no direct synthetic link from this compound described in the literature. google.com
Advanced Analytical and Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, the precise connectivity and spatial arrangement of atoms can be determined.
Proton NMR (¹H NMR) spectroscopy would provide crucial information about the number of different types of protons and their neighboring environments in Methyl 2-(4-cyano-3-methylphenyl)acetate. The expected spectrum would show distinct signals for the aromatic protons, the methylene (B1212753) (-CH₂-) protons, the methyl protons on the phenyl ring, and the methyl protons of the ester group.
Expected ¹H NMR Data (Hypothetical)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| H-Aromatic | 7.5 - 7.8 | m | - | 3H |
| H-Methylene (-CH₂-) | 3.8 | s | - | 2H |
| H-Ester (-OCH₃) | 3.7 | s | - | 3H |
Note: The aromatic region would likely show a complex splitting pattern (multiplet, m) due to the substitution on the phenyl ring. The methylene and methyl protons are expected to be singlets (s) as they lack adjacent protons to couple with.
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal.
Expected ¹³C NMR Data (Hypothetical)
| Carbon Atom | Chemical Shift (δ, ppm) |
|---|---|
| C=O (Ester) | ~170 |
| C-Aromatic | 110 - 140 |
| C≡N (Nitrile) | ~118 |
| C-Methylene (-CH₂) | ~40 |
| C-Ester (-OCH₃) | ~52 |
Note: The exact chemical shifts of the aromatic carbons would depend on the electronic effects of the substituents.
To definitively assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC) would be essential.
COSY (¹H-¹H Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically separated by two or three bonds. For this compound, COSY would primarily show correlations among the protons on the aromatic ring, helping to elucidate their substitution pattern.
Mass Spectrometry (MS) Techniques
Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.
HRMS would be used to determine the exact mass of this compound with high precision. This allows for the calculation of its elemental formula, providing strong evidence for its identity. The expected exact mass would be calculated based on the molecular formula C₁₁H₁₁NO₂.
Hyphenated techniques, which combine a separation method with mass spectrometry, are invaluable for analyzing the purity of a sample and for identifying any byproducts or impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique would be suitable for analyzing the purity of this compound. The compound would be separated from any non-volatile impurities by liquid chromatography, and the eluent would be introduced into the mass spectrometer to identify the components.
Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, GC-MS could also be employed. The sample would be vaporized and separated by gas chromatography before being analyzed by the mass spectrometer. This technique is highly effective for identifying and quantifying volatile impurities.
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
The IR spectrum of this compound is characterized by several key absorption bands that correspond to specific vibrational modes of its functional groups. A strong, sharp absorption band is typically observed in the range of 2225-2235 cm⁻¹, which is indicative of the C≡N (nitrile) stretching vibration. Another prominent feature is the strong absorption band around 1735-1750 cm⁻¹, corresponding to the C=O (carbonyl) stretching of the ester group. Additionally, the spectrum will display characteristic peaks for C-H stretching of the aromatic ring and the methyl groups, typically in the 2850-3100 cm⁻¹ region. The C-O stretching of the ester will appear in the 1150-1250 cm⁻¹ region.
Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. For this compound, the symmetric stretching of the aromatic ring would be a prominent feature in the Raman spectrum. The nitrile (C≡N) and carbonyl (C=O) groups are also Raman active and their corresponding peaks would be observed, confirming the data obtained from IR spectroscopy.
Table 1: Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Nitrile (C≡N) | Stretching | 2225 - 2235 |
| Carbonyl (C=O) | Stretching | 1735 - 1750 |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H | Stretching | 2850 - 2970 |
| Ester C-O | Stretching | 1150 - 1250 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides detailed insights into the molecular conformation, crystal packing, and intermolecular interactions of this compound.
Molecular Conformation and Packing Analysis
Single-crystal X-ray diffraction analysis would reveal the exact bond lengths, bond angles, and torsion angles within the this compound molecule. The conformation of the molecule is largely defined by the orientation of the acetate (B1210297) group relative to the substituted phenyl ring. The planarity of the phenyl ring and the spatial arrangement of the cyano and methyl substituents would be precisely determined.
The crystal packing analysis focuses on how individual molecules are arranged in the crystal lattice. This arrangement is governed by intermolecular forces and steric effects. Understanding the packing motif is crucial as it influences physical properties such as melting point, solubility, and stability.
Hydrogen Bonding Network Characterization
While this compound does not possess strong hydrogen bond donors like -OH or -NH groups, it can participate in weaker C-H···O and C-H···N hydrogen bonds. The oxygen atom of the carbonyl group and the nitrogen atom of the nitrile group can act as hydrogen bond acceptors. X-ray crystallography can precisely map these weak intermolecular interactions, which play a significant role in stabilizing the crystal structure. The characterization of this hydrogen bonding network provides a more complete picture of the supramolecular assembly in the solid state.
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are indispensable for assessing the purity of this compound and for monitoring the progress of its synthesis.
Thin Layer Chromatography (TLC) for Reaction Monitoring
Thin Layer Chromatography (TLC) is a rapid and convenient technique used to monitor the progress of chemical reactions. In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product. A suitable mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is used to separate the components of the reaction mixture on a silica (B1680970) gel plate. The spots corresponding to the starting materials and the product will have different retention factors (Rf values), allowing for a quick qualitative assessment of the reaction's progress.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the quantitative analysis and purity determination of this compound. A reversed-phase HPLC method is commonly employed, using a non-polar stationary phase (like a C18 column) and a polar mobile phase, such as a mixture of acetonitrile (B52724) and water or methanol (B129727) and water.
The compound is detected using a UV detector, typically at a wavelength where the aromatic ring exhibits strong absorbance. By running a series of standards of known concentration, a calibration curve can be generated, which then allows for the accurate determination of the concentration and purity of this compound in a given sample. HPLC is also highly effective in separating the desired product from any structurally related impurities that may be present.
Table 2: Typical HPLC Parameters for Analysis of this compound
| Parameter | Condition |
| Column | C18 (Reversed-Phase) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~254 nm |
| Injection Volume | 10 µL |
Gel Permeation Chromatography (GPC) for Polymer Characterization
Gel Permeation Chromatography (GPC) is a powerful technique for determining the molecular weight distribution of polymers. In the context of polymers derived from compounds related to this compound, GPC has been utilized to characterize copolymers.
Detailed research into the radical copolymerization of vinyl acetate (VAC) with a series of ring-substituted methyl 2-cyano-3-phenyl-2-propenoates has been conducted. These propenoates are structurally similar to this compound. The resulting copolymers were analyzed by GPC to determine their molecular weights. The studies revealed that the copolymerization of these trisubstituted ethylene (B1197577) monomers with VAC yielded equimolar alternating copolymers. depaul.edu
It is noteworthy that attempts to homopolymerize these electrophilic trisubstituted ethylene monomers, including various ring-substituted methyl 2-cyano-3-phenyl-2-propenoates, under radical initiation conditions did not yield any polymer. depaul.eduresearchgate.net This suggests that a homopolymer of this compound may not readily be formed under similar conditions, which would preclude its characterization by GPC.
The GPC analysis of the copolymers formed between vinyl acetate and various ring-substituted methyl 2-cyano-3-phenyl-2-propenoates provided the following results:
| Copolymer Composition | Weight-Average Molecular Weight (Mw) |
| Vinyl Acetate - Methyl 2-cyano-3-phenyl-2-propenoate (B14752051) Copolymers | 3,200 to 16,000 g/mol |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique for verifying the elemental composition of a chemical compound. For this compound, the theoretical elemental composition can be calculated from its molecular formula, C₁₁H₁₁NO₂.
The theoretical elemental composition is as follows:
Carbon (C): 69.83%
Hydrogen (H): 5.86%
Nitrogen (N): 7.40%
Oxygen (O): 16.91%
Experimental elemental analysis data for the closely related compound, methyl 2-cyano-3-(4-methylphenyl)-2-propenoate, has been reported in the scientific literature. This data serves as a valuable reference for the expected elemental composition of similar structures.
The following table presents the calculated and found elemental analysis values for methyl 2-cyano-3-(4-methylphenyl)-2-propenoate, a structural isomer of the subject compound.
| Element | Calculated (%) | Found (%) |
| Carbon (C) | 71.63 | 71.54 |
| Hydrogen (H) | 5.51 | 5.47 |
| Nitrogen (N) | 6.96 | 6.78 |
The compositions of copolymers of vinyl acetate and various ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates have also been determined based on their nitrogen content from elemental analysis. researchgate.net This underscores the utility of elemental analysis in confirming the incorporation of monomers into a polymer chain.
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties by calculating the electron density rather than the complex many-electron wavefunction. DFT is known for its favorable balance between accuracy and computational cost, making it a standard tool for detailed molecular analysis. nih.gov
The electronic properties of a molecule are governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of chemical reactivity, kinetic stability, and optical properties. scienceopen.com
A DFT analysis of Methyl 2-(4-cyano-3-methylphenyl)acetate would reveal the spatial distribution of these orbitals. Typically, the HOMO is located on the more electron-rich parts of the molecule, while the LUMO is centered on electron-deficient regions. For analogous aromatic compounds, DFT calculations are used to determine these energy values and predict sites susceptible to electrophilic or nucleophilic attack. scienceopen.comresearchgate.net
| Parameter | Illustrative Value (eV) | Significance |
|---|---|---|
| HOMO Energy | -6.270 | Indicates electron-donating capability (ionization potential). scienceopen.com |
| LUMO Energy | -2.201 | Indicates electron-accepting capability (electron affinity). scienceopen.com |
| HOMO-LUMO Gap (ΔE) | 4.069 | Correlates with chemical stability and reactivity. A larger gap implies higher stability. scienceopen.com |
DFT calculations are highly effective in predicting vibrational spectra (Infrared and Raman). By computing the second derivatives of the energy with respect to atomic positions, a set of harmonic vibrational frequencies can be obtained. These theoretical frequencies, when appropriately scaled to account for systematic errors, often show excellent agreement with experimental data. nih.gov This allows for the confident assignment of spectral bands to specific molecular motions, such as stretching, bending, and torsional modes. For instance, studies on similar nitriles and esters use DFT methods like B3LYP with basis sets such as 6-311++G(d,p) to achieve high accuracy. nih.govresearchgate.net The Potential Energy Distribution (PED) analysis is then used to quantify the contribution of individual internal coordinates to each normal mode, providing a detailed understanding of the molecule's vibrations. nih.gov
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |
|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | Stretching of the C-H bonds on the phenyl ring. |
| Aliphatic C-H Stretch | 3000-2850 | Stretching of C-H bonds in the methyl and methylene (B1212753) groups. |
| C≡N Stretch (Nitrile) | 2260-2220 | Stretching of the carbon-nitrogen triple bond. |
| C=O Stretch (Ester) | 1750-1735 | Stretching of the carbonyl group in the methyl acetate (B1210297) moiety. |
| C-O Stretch (Ester) | 1300-1000 | Stretching of the C-O single bonds within the ester group. |
Molecular Dynamics and Conformational Analysis
While DFT calculations typically focus on a static, minimum-energy structure, molecules are inherently dynamic. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. An MD study of this compound would provide insights into its conformational flexibility, particularly the rotation around single bonds, such as the one connecting the phenyl ring to the acetate group. Such simulations can identify the most stable conformers and the energy barriers between them, which is crucial for understanding how the molecule's shape influences its interactions and properties. Studies on related organic molecules have used MD to explore phase transitions and relaxation dynamics. icm.edu.pl
Reaction Pathway and Transition State Investigations
Understanding the mechanism of a chemical reaction is fundamental to controlling its outcome. Computational chemistry can map the potential energy surface of a reaction, identifying the lowest-energy path from reactants to products. This involves locating and characterizing stationary points, including reactants, products, intermediates, and, most importantly, transition states. The energy of the transition state determines the activation energy and thus the reaction rate. For a molecule like this compound, such studies could be used to investigate its synthesis, hydrolysis, or metabolic degradation pathways. For example, computational studies on the formation of heterocyclic systems have successfully isolated and characterized reaction intermediates, confirming the proposed mechanistic pathway. mdpi.com
Analysis of Intermolecular Interactions and Charge Density
The way molecules interact with each other and with their environment determines their macroscopic properties, such as solubility and boiling point. The distribution of electron density within a molecule dictates these interactions.
The Quantum Theory of Atoms in Molecules (QTAIM), or AIM, developed by Richard Bader, is a powerful method for analyzing chemical bonds and intermolecular interactions based on the topology of the electron density. AIM analysis partitions the molecular electron density into atomic basins, allowing for the calculation of atomic charges. More significantly, it identifies critical points in the electron density field. A bond critical point (BCP) located between two nuclei indicates the presence of a chemical bond. The properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), reveal the nature of the interaction—whether it is a shared (covalent) or closed-shell (ionic, hydrogen bond, van der Waals) interaction. nih.govresearchgate.net An AIM study on this compound could precisely characterize its intramolecular bonds and predict how it forms non-covalent interactions, such as π-stacking or dipole-dipole interactions, in a condensed phase. researchgate.net
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties onto this surface, researchers can gain insights into the nature and relative importance of different types of contacts that stabilize the crystal structure.
For aromatic nitriles and esters, Hirshfeld analysis typically reveals a variety of weak intermolecular interactions. In the case of this compound, the crystal packing would likely be governed by a combination of hydrogen bonds and other van der Waals forces. The analysis of related cyanophenyl compounds indicates that several types of contacts are significant. nih.govnih.gov
A two-dimensional fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of these interactions. For analogous cyanophenyl structures, the most significant contributions to the crystal packing are from H···H, C···H/H···C, O···H/H···O, and N···H/H···N contacts. nih.goviucr.org For instance, in the crystal structure of 3-cyanophenylboronic acid, H···H contacts account for 25.8% of the surface, while N···H and O···H interactions contribute 23.6% and 20.4%, respectively. nih.gov Similarly, for methyl 2-[(4-cyanophenyl)methoxy]quinoline-4-carboxylate, H···H contacts are dominant (43.8%), followed by C···H/H···C (14.3%), N···H/H···N (14.1%), and O···H/H···O (9.9%) contacts. iucr.org
The red spots on a Hirshfeld surface mapped with dnorm indicate close intermolecular contacts, which are typically associated with hydrogen bonds. nih.goviucr.org For this compound, such spots would be expected near the oxygen atoms of the ester group and the nitrogen atom of the cyano group, highlighting their roles as hydrogen bond acceptors.
Table 1: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Analogous Cyanophenyl Compounds
| Intermolecular Contact | Contribution Range (%) |
| H···H | 25 - 45 |
| C···H/H···C | 14 - 20 |
| O···H/H···O | 10 - 21 |
| N···H/H···N | 11 - 24 |
This table is generated based on data from structurally related cyanophenyl compounds to illustrate the likely distribution of intermolecular contacts for this compound.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational method for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different regions of electrostatic potential.
In an MEP map, regions of negative electrostatic potential (typically colored red) are electron-rich and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and are prone to nucleophilic attack. Green areas represent regions of neutral potential.
For this compound, the MEP map would be influenced by its various functional groups:
Cyano Group (-CN): The nitrogen atom, being highly electronegative, would create a region of strong negative potential (red), making it a likely site for interactions with electrophiles or hydrogen bond donors.
Ester Group (-COOCH3): The carbonyl oxygen atom would also exhibit a significant negative potential (red), indicating its role as a hydrogen bond acceptor. The ester methyl group and the methylene group would have a more neutral potential.
Aromatic Ring: The presence of the electron-withdrawing cyano group and the electron-donating methyl group would create a more complex potential distribution across the phenyl ring compared to an unsubstituted ring. The regions ortho and para to the cyano group would be more electron-deficient (bluish), while the region around the methyl group would be more electron-rich (greenish-yellow).
This distribution of electrostatic potential provides insights into the molecule's intermolecular interactions and its potential binding sites for other molecules.
Prediction of Physicochemical Parameters Relevant to Chemical Behavior
Solubility and Thermodynamic Properties of Solutions
The dissolution of a solid in a solvent is governed by thermodynamic principles. The Gibbs free energy of solution (ΔsolG°) determines the spontaneity of the process and is related to the enthalpy (ΔsolH°) and entropy (ΔsolS°) of solution by the equation:
ΔsolG° = ΔsolH° - TΔsolS°
For many organic solids, the dissolution process is endothermic (ΔsolH° > 0), meaning that solubility increases with temperature. nih.gov Studies on related compounds, such as 4'-bromomethyl-2-cyanobiphenyl, have shown that the van't Hoff enthalpy of solution can be determined by measuring the solubility at different temperatures. researchgate.net Such studies also reveal that solutions may exhibit non-ideal behavior, with deviations from Raoult's law. researchgate.net
Table 2: Predicted Solubility Profile of this compound
| Solvent Type | Predicted Solubility | Rationale |
| Water | Slightly Soluble | Increased polarity from the cyano group may be offset by the overall organic structure. |
| Alcohols (e.g., Ethanol, Methanol) | Soluble | The compound can act as a hydrogen bond acceptor, and the overall polarity is compatible with these solvents. |
| Ethers (e.g., Diethyl ether) | Soluble | Good solubility is expected due to the compatibility of the nonpolar parts of the molecule with the solvent. |
| Aromatic Hydrocarbons (e.g., Toluene) | Soluble | The phenyl ring of the solute will have favorable interactions with the aromatic solvent. |
| Halogenated Solvents (e.g., Dichloromethane) | Soluble | Good solubility is expected due to dipole-dipole interactions. |
This table presents a qualitative prediction of the solubility of this compound based on its structure and the known properties of analogous compounds.
Future Directions and Emerging Research Areas for Methyl 2 4 Cyano 3 Methylphenyl Acetate Research
Development of Highly Efficient and Selective Synthetic Transformations
Future research will undoubtedly focus on refining the synthesis of Methyl 2-(4-cyano-3-methylphenyl)acetate and its analogs. The development of highly efficient and selective synthetic transformations is paramount for accessing a diverse range of derivatives with tailored properties. A key area of exploration will be the application of modern catalytic systems to achieve transformations that are not feasible with classical methods.
One promising avenue is the use of transition-metal catalysis , particularly palladium-catalyzed cross-coupling reactions. These methods offer a powerful toolkit for the formation of carbon-carbon and carbon-heteroatom bonds with high precision. Future studies will likely investigate the use of catalysts to introduce a variety of functional groups onto the aromatic ring of this compound, enabling the synthesis of a library of novel compounds.
Another area of intense research will be C-H activation , a strategy that allows for the direct functionalization of otherwise inert carbon-hydrogen bonds. organic-chemistry.orgnih.gov This approach is highly atom-economical and can significantly shorten synthetic routes. researchgate.netrsc.org Research will likely focus on developing catalytic systems that can selectively activate specific C-H bonds on the phenyl ring, allowing for the introduction of new substituents at positions that are difficult to access through traditional methods.
The following table summarizes potential advanced synthetic methodologies that could be explored for the synthesis and functionalization of this compound.
| Synthetic Methodology | Potential Advantages | Key Research Focus |
| Palladium-Catalyzed Cross-Coupling | High efficiency, broad substrate scope, excellent functional group tolerance. | Development of novel ligands to control selectivity and reactivity. |
| C-H Activation | High atom economy, reduced number of synthetic steps, access to novel substitution patterns. organic-chemistry.orgnih.govresearchgate.netrsc.org | Design of directing groups for regioselective functionalization. |
| Photoredox Catalysis | Mild reaction conditions, use of visible light as a sustainable energy source. | Exploration of new photocatalysts and reaction pathways. |
| Flow Chemistry | Enhanced safety, improved reaction control, potential for scalability. | Optimization of reaction parameters in continuous flow reactors. |
Exploration of Novel Derivatization Strategies for Advanced Applications
The functional groups present in this compound—the nitrile, the methyl group, and the acetate (B1210297) moiety—offer multiple handles for derivatization. Future research will explore novel strategies to modify these groups to create derivatives with enhanced or entirely new functionalities.
The nitrile group is a versatile functional group that can be transformed into a variety of other moieties, such as amines, amides, and carboxylic acids. Research will likely focus on developing selective methods for these transformations that are compatible with the other functional groups in the molecule. For example, the catalytic hydrogenation of the nitrile to a primary amine would open up a vast chemical space for the synthesis of new amides and other nitrogen-containing compounds.
The methyl group on the aromatic ring can also be a site for derivatization. While typically less reactive, modern synthetic methods are emerging that allow for the functionalization of benzylic C-H bonds. This could enable the introduction of new substituents at this position, further expanding the structural diversity of accessible derivatives.
The acetate group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a wide range of other functional groups, including amides, esters, and acid chlorides. This would provide a platform for the synthesis of a diverse array of compounds with potential applications in medicinal chemistry and materials science.
Integration into Innovative Materials Science and Nanotechnology
The unique combination of a rigid aromatic core with versatile functional groups makes this compound an attractive building block for the synthesis of advanced materials. Future research will explore its integration into polymers, functional dyes, and nanomaterials.
In polymer science , this compound could be used as a monomer or a functional additive. For instance, the nitrile and acetate groups could be modified to introduce polymerizable functionalities, allowing for its incorporation into the backbone or as a pendant group in polymers. This could lead to the development of polymers with tailored properties, such as high thermal stability, specific optical properties, or enhanced mechanical strength.
The aromatic structure of this compound also suggests its potential use as a scaffold for the synthesis of functional dyes and pigments . By extending the conjugation of the aromatic system through chemical modifications, it may be possible to create molecules that absorb and emit light at specific wavelengths, with potential applications in organic light-emitting diodes (OLEDs), sensors, and imaging.
In the realm of nanotechnology , derivatives of this compound could be used to functionalize the surface of nanoparticles, imparting new properties to them. For example, by attaching these molecules to the surface of gold or silica (B1680970) nanoparticles, it may be possible to create hybrid materials with unique optical, electronic, or catalytic properties.
Sustainable and Economically Viable Production Methodologies
As the potential applications of this compound and its derivatives expand, the development of sustainable and economically viable production methods will become increasingly important. Future research will focus on green chemistry approaches to minimize the environmental impact and cost of synthesis.
A key area of development will be the use of biocatalysis . Enzymes, such as lipases and nitrilases, could be employed to carry out specific transformations with high selectivity and under mild reaction conditions. nih.gov For example, a lipase (B570770) could be used for the enantioselective hydrolysis of the acetate group, providing access to chiral building blocks.
Flow chemistry is another promising technology for the sustainable production of fine chemicals. beilstein-journals.org By conducting reactions in continuous flow reactors, it is possible to achieve better control over reaction parameters, improve safety, and facilitate scaling up. Future research will likely explore the development of continuous flow processes for the synthesis of this compound.
Furthermore, there will be a continued effort to replace hazardous reagents and solvents with more environmentally friendly alternatives. This includes the use of water as a solvent, the development of solvent-free reaction conditions, and the use of renewable starting materials.
The following table outlines potential green chemistry approaches for the production of this compound.
| Green Chemistry Approach | Potential Benefits | Research Focus |
| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. nih.gov | Screening for and engineering of suitable enzymes. |
| Flow Chemistry | Improved safety and control, ease of scalability, higher efficiency. beilstein-journals.org | Optimization of reactor design and reaction conditions. |
| Use of Green Solvents | Reduced environmental impact, improved worker safety. | Exploration of water, supercritical fluids, and bio-based solvents. |
| Atom Economy | Maximization of the incorporation of starting materials into the final product. | Design of synthetic routes with fewer steps and byproducts. |
Advanced Mechanistic Investigations via Combined Experimental and Computational Approaches
A deep understanding of the reaction mechanisms underlying the synthesis and transformations of this compound is crucial for the rational design of improved synthetic methods. Future research will increasingly rely on a synergistic combination of experimental and computational techniques to elucidate these mechanisms in detail.
Kinetic studies will be employed to determine the rate laws and activation parameters of key reactions, providing insights into the rate-determining steps and the influence of various reaction parameters. acs.orgccsenet.org These experimental data will be complemented by in-situ spectroscopic techniques to identify and characterize reaction intermediates.
Computational chemistry , particularly Density Functional Theory (DFT) calculations, will play a pivotal role in modeling reaction pathways and transition states. acs.orgresearchgate.net These calculations can provide detailed information about the electronic structure of molecules and the energetics of different reaction mechanisms, which can be difficult to obtain through experiments alone. The combination of experimental and computational data will allow for a comprehensive understanding of the factors that control the reactivity and selectivity of chemical transformations involving this compound and its derivatives. nih.govnih.gov
Q & A
Q. How can researchers leverage structure-activity relationship (SAR) studies to optimize this compound for specific therapeutic targets?
- Methodological Answer :
- SAR Table :
| Modification | Effect on Activity | Reference |
|---|---|---|
| 4-Cyano → 4-Nitro | Increased potency but reduced metabolic stability | |
| 3-Methyl → 3-Ethyl | Improved selectivity for kinase targets |
- 3D-QSAR Models : Use CoMFA or CoMSIA to correlate substituent properties (e.g., Hammett σ) with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
